Product packaging for ORG 30276(Cat. No.:CAS No. 83539-08-6)

ORG 30276

Cat. No.: B1667575
CAS No.: 83539-08-6
M. Wt: 1453.5 g/mol
InChI Key: PHOQLWOIWDIYFR-WUCXBFDXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Endogenous LHRH and its Physiological Homeostasis

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide neurohormone that plays a pivotal role in the central regulation of the reproductive system. nih.govnih.gov It is synthesized and secreted in a pulsatile manner by specialized neurons in the hypothalamus. nih.gov This pulsatile release is the cornerstone of its physiological function, as it travels through the portal blood system to the anterior pituitary gland. nih.gov

In the pituitary, LHRH binds to its specific G-protein coupled receptors (GPCRs) on gonadotrope cells. nih.gov This interaction is the primary trigger for the synthesis and secretion of two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). nih.govmdpi.com These hormones are then released into the systemic circulation and act on the gonads (testes in males and ovaries in females) to regulate their endocrine functions and gamete maturation. nih.gov In males, LH stimulates the Leydig cells to produce testosterone (B1683101), while in females, LH and FSH orchestrate the menstrual cycle, including follicular development and ovulation.

The physiological homeostasis of the LHRH system is maintained through a complex feedback loop involving the hormones produced by the gonads. Sex steroids, such as testosterone and estrogen, exert negative feedback on both the hypothalamus and the pituitary gland, modulating the secretion of LHRH and the gonadotropins to maintain hormonal balance. nih.gov The frequency and amplitude of LHRH pulses are critical; continuous, non-pulsatile exposure to LHRH paradoxically leads to the desensitization of pituitary receptors and a shutdown of gonadotropin release. nih.gov

Conceptual Framework for LHRH System Modulation in Biomedical Research

The critical role of the LHRH pathway in controlling sex hormone production makes it a significant target for therapeutic intervention in a range of hormone-dependent diseases. The conceptual framework for modulating this system is based on the principle that either mimicking or blocking the action of endogenous LHRH can effectively suppress the production of gonadal steroids. This "medical castration" is a cornerstone in the management of various conditions.

The discovery and synthesis of LHRH and its analogues in the latter half of the 20th century opened new avenues for biomedical research and clinical applications. The primary goal of LHRH system modulation is to induce a reversible suppression of LH and FSH, thereby reducing circulating levels of testosterone and estrogen. This has profound implications for hormone-sensitive cancers, such as prostate and breast cancer, where tumor growth is often driven by these steroids.

Beyond oncology, LHRH modulation is investigated for various gynecological conditions like endometriosis and uterine fibroids, where a temporary reduction in estrogen levels can alleviate symptoms. It is also a key component in assisted reproduction technologies to control the timing of ovulation. The ability to precisely control the reproductive axis through synthetic LHRH analogues provides a powerful tool for both studying reproductive physiology and developing targeted therapies.

Classification and General Characteristics of LHRH Analogues

LHRH analogues are synthetic peptides structurally related to the natural LHRH decapeptide. They are broadly classified into two main categories based on their mechanism of action at the LHRH receptor: agonists and antagonists.

LHRH receptor agonists are designed to be more potent and have a longer half-life than endogenous LHRH. Upon administration, they initially bind to and activate the LHRH receptors in the pituitary, causing a transient surge in LH and FSH secretion, a phenomenon known as the "flare effect." This initial stimulation leads to a temporary increase in testosterone or estrogen levels.

However, the key therapeutic action of LHRH agonists stems from the continuous stimulation they provide. This constant receptor occupancy leads to a process of receptor downregulation and desensitization. The pituitary gonadotropes become refractory to further stimulation, resulting in a profound and sustained suppression of LH and FSH release. Consequently, gonadal steroid production falls to castrate levels. This paradoxical inhibitory effect, achieved after an initial stimulatory phase, is the basis for their use in long-term hormonal suppression therapies.

In contrast to agonists, LHRH receptor antagonists function by competitively and reversibly binding to the LHRH receptors in the pituitary gland. This action immediately blocks the binding of endogenous LHRH, thereby preventing the stimulation of LH and FSH secretion from the outset. A key characteristic of antagonists is the absence of an initial "flare" effect, leading to a rapid and direct suppression of gonadotropin and sex steroid levels.

Aptaa-LHRH, also identified by its developmental code ORG 30276, is a potent and long-acting LHRH antagonist. Research, primarily conducted in preclinical models, has elucidated its mechanism and effects on the pituitary-gonadal axis.

Detailed Research Findings on Aptaa-LHRH (this compound)

Studies have demonstrated that Aptaa-LHRH (this compound) effectively functions as a GnRH antagonist with distinct effects on pituitary function and gene expression.

Mechanism of Action: As a competitive antagonist, this compound directly occupies pituitary GnRH receptors, preventing endogenous GnRH from binding and initiating signal transduction. This leads to a swift reduction in gonadotropin secretion.

In Vivo Effects: In studies involving male rats, administration of this compound resulted in a significant decrease in serum levels of both LH and FSH. This hormonal suppression is accompanied by a reduction in the number of unoccupied GnRH receptors in the pituitary, confirming its receptor-blocking activity.

Effects on Gene Expression: Research has shown that this compound treatment leads to a considerable reduction in the messenger RNA (mRNA) levels of the gonadotropin beta-subunits (LHβ and FSHβ) within the pituitary gland. This indicates that its inhibitory action extends to the level of gene transcription, further contributing to the suppression of hormone synthesis.

In Vitro Developmental Studies: this compound has been utilized as a research tool to explore the local roles of GnRH. In one study using explant cultures of Rathke's pouch (the embryonic precursor to the anterior pituitary) from rats, the presence of GnRH mRNA was confirmed, suggesting local production. The addition of this compound to these cultures caused a significant decrease in the development of lactotrophs (prolactin-producing cells). This effect was reversed when GnRH was added concurrently, suggesting that GnRH may act as a local paracrine or autocrine factor in the development of certain pituitary cell lines, a process that can be blocked by Aptaa-LHRH.

The following tables summarize the key characteristics and research findings related to LHRH analogues and Aptaa-LHRH.

Interactive Data Tables

Table 1: General Characteristics of LHRH Analogue Classes

FeatureLHRH Receptor AgonistsLHRH Receptor Antagonists (e.g., Aptaa-LHRH)
Mechanism of Action Initial stimulation (flare) followed by receptor downregulation and desensitization.Competitive and reversible blockade of LHRH receptors.
Onset of Gonadotropin Suppression Delayed (following initial surge).Immediate and rapid.
Initial "Flare" Effect Present (transient increase in LH, FSH, and sex steroids).Absent.
Primary Therapeutic Principle Inducing a state of pituitary desensitization through overstimulation.Preventing pituitary stimulation through direct receptor blockade.

Table 2: Summary of Preclinical Research Findings for Aptaa-LHRH (this compound)

Experimental ModelInterventionKey Observed Effect(s)Scientific ImplicationReference
Male Rats Administration of this compoundPotent reduction of serum LH and FSH levels.Demonstrates in vivo efficacy in suppressing the pituitary-gonadal axis.
Male Rats Administration of this compoundSignificant decrease in unoccupied pituitary GnRH receptors.Confirms the receptor-blocking mechanism of action.
Male Rats Administration of this compoundReduction in mRNA levels of gonadotropin beta-subunits.Shows that the inhibitory effect extends to the level of gene expression.
Rat Rathke's Pouch Explant Culture Addition of this compoundSignificant decrease in the area of prolactin-immunoreactive cells.Suggests blockade of a local GnRH-mediated developmental role in the pituitary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C69H91Cl2N17O14 B1667575 ORG 30276 CAS No. 83539-08-6

Properties

CAS No.

83539-08-6

Molecular Formula

C69H91Cl2N17O14

Molecular Weight

1453.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-chlorophenyl)propanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C69H91Cl2N17O14/c1-37(2)30-51(59(93)82-50(13-8-28-77-69(74)75)66(100)88-29-9-14-57(88)65(99)79-38(3)67(101)102)83-58(92)49(12-7-27-76-68(72)73)81-61(95)53(33-42-19-25-46(91)26-20-42)85-64(98)56(36-89)87-63(97)55(34-43-35-78-48-11-6-5-10-47(43)48)86-62(96)54(32-41-17-23-45(71)24-18-41)84-60(94)52(80-39(4)90)31-40-15-21-44(70)22-16-40/h5-6,10-11,15-26,35,37-38,49-57,78,89,91H,7-9,12-14,27-34,36H2,1-4H3,(H,79,99)(H,80,90)(H,81,95)(H,82,93)(H,83,92)(H,84,94)(H,85,98)(H,86,96)(H,87,97)(H,101,102)(H4,72,73,76)(H4,74,75,77)/t38-,49-,50+,51+,52-,53+,54-,55-,56+,57+/m1/s1

InChI Key

PHOQLWOIWDIYFR-WUCXBFDXSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C

Appearance

Solid powder

Other CAS No.

83539-08-6

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XXWSYRLRPA

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

APTAA-LHRH
GnRH,N-Ac-(4-Cl-Phe)(1)-(4-Cl-Phe)(2)-Trp(3)-Arg(6)-Ala(10)-
GNRHANT
LHRH, N-Ac-(4-Cl-Phe)(1)-(4-Cl-Phe)(2)-Trp(3)-Arg(6)-Ala(10)-
LHRH, N-acetyl-(4-chlorophenylalanyl)(1)-(4-chlorophenylalanyl)(2)-tryptophyl(3)-arginyl(6)-alanine(10)-
N-Ac(1)-(4-Cl-Phe)-2-(4-Cl-Phe)-3-Trp-6-Arg-10-Ala-LHRH
N-Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10-LH-RH
N-acetyl-D-p-chloro-Phe1,2,D-Trp3,D-Arg6,D-Ala10-LHRH
Org 30276
Org 31276
Org-30276
Org-31276

Origin of Product

United States

Synthetic Strategies and Chemical Modification of Aptaa Lhrh

Methodological Approaches for Aptaa-LHRH Synthesis

The primary method for synthesizing peptides of this size and complexity is solid-phase peptide synthesis (SPPS).

Solid-phase peptide synthesis (SPPS) is a widely used technique for the efficient and controlled assembly of peptide chains. sigmaaldrich.combachem.comsigmaaldrich.com In SPPS, the C-terminal amino acid of the growing peptide chain is anchored to an insoluble polymeric support, or resin. sigmaaldrich.combachem.com Amino acids are then sequentially added to the N-terminus of the growing chain in a stepwise manner. bachem.com Each cycle of SPPS typically involves deprotection of the Nα-amino group of the resin-bound peptide, followed by coupling of the next protected amino acid, and subsequent washing steps to remove excess reagents and by-products. bachem.com The attachment to a solid support simplifies purification, as soluble reagents and impurities can be easily removed by filtration and washing. bachem.com

Two main strategies are commonly employed in SPPS: the Boc (tert-butoxycarbonyl) strategy and the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. sigmaaldrich.compeptide.comaltabioscience.com The Fmoc strategy is often preferred for its milder deprotection conditions, which utilize a weak base like piperidine (B6355638) to remove the Fmoc group altabioscience.com. This contrasts with the Boc strategy, which requires strong acid (trifluoroacetic acid, TFA) for deprotection peptide.comaltabioscience.com. The choice of strategy can influence the selection of side-chain protecting groups and the final cleavage conditions from the resin. peptide.comaltabioscience.com

For the synthesis of LHRH analogues, including those with modifications like Aptaa-LHRH, SPPS allows for the incorporation of both standard and non-proteinogenic amino acids at specific positions within the sequence. sigmaaldrich.comias.ac.in

Effective peptide synthesis necessitates the use of coupling reagents to facilitate the formation of amide bonds between amino acids and the strategic implementation of protecting groups to prevent unwanted side reactions involving reactive functional groups within the amino acid side chains. altabioscience.comspcmc.ac.iniris-biotech.de

Coupling reagents activate the carboxyl group of the incoming amino acid, making it reactive towards the free amino group of the growing peptide chain. Various coupling reagents are available, and the choice depends on factors such as the amino acids being coupled and the desired reaction conditions. peptide.com

Protecting groups are essential to transiently mask reactive functionalities on the Nα-amino group and amino acid side chains during the synthesis cycles. altabioscience.comspcmc.ac.iniris-biotech.de These groups must be stable under the coupling conditions but readily removable under specific deprotection conditions without affecting other parts of the peptide or other protecting groups (orthogonality). altabioscience.comiris-biotech.desigmaaldrich.com In Fmoc-based SPPS, Fmoc is the temporary Nα-protecting group, while acid-labile groups like tert-butyl (tBu) are commonly used for side-chain protection of residues such as Asp, Glu, Ser, and Thr. altabioscience.comiris-biotech.de More specialized protecting groups, such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), are used for the selective protection of lysine (B10760008) amino groups, allowing for modifications or conjugations at specific sites after the peptide backbone is assembled. sigmaaldrich.com

The synthesis of complex peptides like Aptaa-LHRH, which contains modified and non-natural amino acids, requires careful selection and application of these advanced coupling and protecting group strategies to ensure high yield and purity of the final product.

Conjugation Chemistry for Aptaa-LHRH Functionalization

Conjugation chemistry involves the covalent attachment of a peptide like Aptaa-LHRH to other molecules to impart new functionalities or improve existing properties. This is particularly relevant for targeted drug delivery or imaging applications.

LHRH receptors are overexpressed in various cancer cells, making LHRH analogues attractive ligands for targeted delivery of cytotoxic agents or imaging probes. asco.orgoncotarget.com Conjugation strategies involve forming stable covalent bonds between specific functional groups on the Aptaa-LHRH peptide and complementary groups on the molecule to be conjugated.

Common functional groups on peptides available for conjugation include amino groups (e.g., the N-terminus or lysine side chains), carboxyl groups (e.g., the C-terminus or acidic amino acid side chains), thiol groups (from cysteine residues), and hydroxyl groups (from serine, threonine, or tyrosine). sigmaaldrich.com Various chemical reactions can be employed for conjugation, including amide bond formation, click chemistry, maleimide-thiol reactions, and reductive amination. researchgate.netub.edu

For Aptaa-LHRH, specific amino acid side chains that are not involved in critical receptor interactions or are intentionally modified could serve as attachment points for conjugation. For example, if a lysine residue were present or introduced at a suitable position, its epsilon-amino group could be selectively functionalized using protecting group strategies like Dde or ivDde during SPPS, allowing for subsequent conjugation after the peptide is cleaved from the resin. sigmaaldrich.com Conjugation to polymers, nanoparticles, or cytotoxic drugs can potentially enhance the therapeutic index by selectively delivering the payload to LHRH receptor-expressing cells. nih.govasco.orgoncotarget.comresearchgate.net

Due to the lack of specific information in the available search results regarding Peptide-Based Dendrimer Conjugation Methodologies and Linker Chemistries for Therapeutic and Imaging Agent Attachment specifically applied to the chemical compound Aptaa-LHRH, it is not possible to generate a detailed article strictly adhering to the provided outline and content requirements. The search results primarily describe Aptaa-LHRH as a GnRH antagonist and its biological effects, without detailing the specific chemical modification strategies requested for conjugation purposes.

Preclinical Assessment of Aptaa Lhrh Biological Activity

In Vitro Cellular and Molecular Studies

Comprehensive data on the in vitro effects of Aptaa-LHRH are limited, hindering a full understanding of its cellular and molecular mechanisms of action.

Inhibition of Proliferation in Receptor-Expressing Cell Lines

Receptor Binding Kinetics and Cellular Uptake Mechanisms (e.g., Receptor-Mediated Endocytosis)

Specific quantitative data on the binding affinity of Aptaa-LHRH to the GnRH receptor, such as the equilibrium dissociation constant (Kd) or the inhibitor constant (Ki), are not available in the reviewed literature. Furthermore, while it is presumed that Aptaa-LHRH, like other GnRH analogs, would be internalized by receptor-mediated endocytosis, specific studies confirming this mechanism and detailing the process for this particular compound are absent.

Evaluation of Hormonal Release from Primary Cell Cultures or Explants

One available study investigated the effect of ORG 30276 on lactotroph development in vitro using explants of Rathke's pouches from fetal rats. In these crude preparations, the addition of this compound resulted in a significant decrease in the area of the explant that stained positive for prolactin. This inhibitory effect on prolactin-producing cells was nullified when GnRH was simultaneously added to the culture, suggesting that the action of this compound is mediated through the GnRH receptor. However, in "pure" preparations of Rathke's pouches that were treated with collagenase to remove surrounding tissue, this compound did not show a similar effect, indicating that mesenchymal and/or neural factors present in the crude explants may be necessary for the observed action of the GnRH antagonist on lactotroph development. nih.gov

In Vivo Investigations in Preclinical Animal Models

In vivo studies provide a more systemic understanding of a compound's effects, and while some data exist for Aptaa-LHRH, significant gaps remain.

Modulatory Effects on the Hypothalamic-Pituitary-Gonadal Axis in Rodents

Aptaa-LHRH (this compound) has been identified as a potent GnRH antagonist in male rats. medchemexpress.com Its administration has been shown to effectively lower serum levels of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). medchemexpress.com This is consistent with its mechanism of action as a GnRH antagonist, which involves blocking the GnRH receptor at the pituitary level. Studies have indicated that treatment with this compound leads to a significant reduction in the number of unoccupied pituitary GnRH receptors, which in turn suppresses the secretion of gonadotropins. medchemexpress.com Furthermore, a notable decrease in the mRNA levels of the beta-subunits of gonadotropins in the pituitary gland has been observed following treatment. medchemexpress.com

Evaluation in Hormone-Sensitive Animal Disease Models (e.g., transplantable carcinoma models)

Despite the known role of the GnRH signaling pathway in the progression of hormone-sensitive cancers, there is a lack of published studies evaluating the efficacy of Aptaa-LHRH in animal models of such diseases. Information regarding the compound's ability to inhibit tumor growth, delay progression, or affect other relevant endpoints in transplantable carcinoma models (e.g., prostate or breast cancer xenografts) is not available in the public domain.

Pharmacodynamic Biomarker Analysis in Animal Systems (e.g., serum hormone levels, gene expression)

The preclinical evaluation of Aptaa-LHRH, also known as this compound, in animal models has provided significant insights into its pharmacodynamic profile, particularly concerning its effects on serum hormone levels and gene expression. As a potent Gonadotropin-Releasing Hormone (GnRH) antagonist, Aptaa-LHRH's primary mechanism of action involves the competitive blockade of GnRH receptors in the pituitary gland. pnas.org This action leads to a rapid and marked suppression of gonadotropin secretion.

Studies in male rats have demonstrated that Aptaa-LHRH effectively reduces serum levels of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). researchgate.netnih.gov This hormonal suppression is a direct consequence of the antagonist's ability to significantly decrease the number of unoccupied pituitary GnRH receptors. researchgate.net Research in adult macaque monkeys further corroborates these findings, showing an immediate decline in serum LH following treatment with Aptaa-LHRH. bioscientifica.com In these primate models, the suppression of LH was directly associated with a significant decrease in serum testosterone (B1683101) levels. bioscientifica.com

In addition to its impact on circulating hormone levels, Aptaa-LHRH has been shown to modulate the expression of genes encoding for gonadotropin subunits. Treatment with Aptaa-LHRH results in a considerable reduction in the messenger RNA (mRNA) levels of the beta-subunits of both LH and FSH in the pituitary gland of male rats. researchgate.netnih.govnel.edu Interestingly, the suppressive effects of Aptaa-LHRH on gonadotropin dynamics can be selectively influenced by the replacement of specific sex steroids. For instance, the administration of androgens has been shown to be particularly effective in reversing the suppression of FSH beta-subunit mRNA levels. researchgate.netnih.govnel.edu

The following table summarizes the key findings from preclinical studies on the pharmacodynamic biomarker analysis of Aptaa-LHRH:

Animal Model Biomarker Effect of Aptaa-LHRH (this compound) Reference
Male RatsSerum Luteinizing Hormone (LH)Effective reduction researchgate.netnih.gov
Male RatsSerum Follicle-Stimulating Hormone (FSH)Effective reduction researchgate.netnih.gov
Male RatsPituitary GnRH ReceptorsSignificant decrease in unoccupied receptors researchgate.net
Male RatsGonadotropin Beta-Subunit mRNAConsiderable reduction in pituitary researchgate.netnih.govnel.edu
Adult Macaque MonkeysSerum Luteinizing Hormone (LH)Immediate decline bioscientifica.com
Adult Macaque MonkeysSerum TestosteroneImmediate decline bioscientifica.com

Aptaa Lhrh in Advanced Targeted Delivery Systems Research

Principle of LHRH Receptor Overexpression as a Preclinical Targeting Strategy

The fundamental principle behind using Aptaa-LHRH for targeted cancer therapy lies in the differential expression of its target, the LHRH receptor (LHRH-R), between cancerous and healthy tissues. nih.govnih.gov LHRH-R is a G-protein coupled receptor primarily known for its role in the reproductive system, where it is expressed on pituitary gonadotroph cells. aacrjournals.orgnih.gov However, extensive preclinical and clinical research has revealed that LHRH-R is also aberrantly overexpressed on the surface of various cancer cells, while its presence in most other healthy visceral organs is negligible. nih.govnih.gov

This overexpression is not limited to hormone-dependent cancers like breast, prostate, and ovarian cancers, but is also found in hormone-independent malignancies such as pancreatic cancer, melanoma, and glioblastoma. nih.govacs.org For instance, studies report LHRH-R expression in approximately 86% of prostate cancers, 80% of endometrial and ovarian cancers, and about 50% of breast cancers. nih.gov This differential expression pattern makes the LHRH-R an attractive molecular target for directing anticancer agents specifically to tumor sites. nih.govnih.gov

The strategy involves using a ligand, in this case, an LHRH analogue like Aptaa-LHRH, to guide a drug delivery system to cells bearing the LHRH-R. nih.gov Upon binding to the receptor, the entire complex, including the delivery system and its therapeutic payload, can be internalized by the cancer cell, a process known as receptor-mediated endocytosis. aacrjournals.orgnih.gov This targeted approach aims to increase the intracellular concentration of the anticancer drug within the tumor, thereby enhancing its cytotoxic effect while reducing systemic exposure and associated side effects. nih.gov The rapid internalization and recycling of the LHRH-R further support its utility as a target for efficient drug delivery. aacrjournals.org

Table 1: LHRH Receptor Expression in Various Cancers

Cancer Type Reported Expression Rate Citations
Prostate Cancer ~86% nih.gov
Ovarian Cancer ~80% nih.gov
Endometrial Cancer ~80% nih.gov
Breast Cancer ~50% nih.gov
Renal Cancer ~80% nih.gov
Pancreatic Cancer 32-50% nih.gov
Melanoma Reported Expression nih.gov

Design and Development of Aptaa-LHRH-Functionalized Nanocarriers

To exploit LHRH-R overexpression, Aptaa-LHRH is conjugated to the surface of various nanocarriers. These nanocarriers serve as a platform to encapsulate or attach therapeutic agents, protecting them from degradation in the bloodstream and controlling their release.

Polymeric Nanoparticles for Aptaa-LHRH Conjugation

Polymeric nanoparticles are a versatile class of nanocarriers widely used in drug delivery due to their biocompatibility, biodegradability, and the ease with which their surfaces can be modified. nih.govecancer.org Polymers such as poly(lactic-co-glycolic acid) (PLGA), polyethylene (B3416737) glycol (PEG), and dextran (B179266) are commonly used to fabricate these nanoparticles. nih.govnih.gov

The design of Aptaa-LHRH-functionalized polymeric nanoparticles typically involves several key components:

A polymeric core: This encapsulates the therapeutic drug, such as cisplatin (B142131) or docetaxel. nih.govresearchgate.net

A hydrophilic shell: Often made of PEG, this shell helps to prolong the nanoparticle's circulation time in the bloodstream by reducing clearance by the immune system. nih.gov

The Aptaa-LHRH targeting ligand: This is chemically attached to the surface of the nanoparticle, often at the distal end of the PEG chains. nih.gov

For example, research has demonstrated the development of LHRH-targeted, cisplatin-loaded dextran nanoparticles. nih.gov Similarly, block copolymer nanogels with a core for cisplatin encapsulation and a surface conjugated with an LHRH peptide via a PEG linker have been developed. nih.gov In vivo studies with these LHRH-targeted nanogels showed a significant suppression of ovarian cancer tumor growth compared to their non-targeted counterparts. nih.gov

Magnetite Nanoparticles and Their Aptaa-LHRH Modifications

Magnetite nanoparticles (MNPs), specifically superparamagnetic iron oxide nanoparticles (SPIONs), offer unique advantages for targeted drug delivery. nih.govepa.gov Their magnetic properties allow for guidance to a tumor site using an external magnetic field and can be used for magnetic resonance imaging (MRI) and to induce hyperthermia. nih.govnih.gov

The modification of magnetite nanoparticles with Aptaa-LHRH involves coating the iron oxide core with a biocompatible material, such as a polymer or silica, which can then be functionalized. mdpi.comresearchgate.net The LHRH peptide is then linked to this outer layer. For instance, LHRH-targeted SPIONs have been prepared by linking a carboxylated LHRH peptide to amine groups on the SPION surface. nih.gov These targeted nanoparticles showed a nine-fold increase in accumulation in cancer cells compared to non-targeted nanoparticles. nih.gov Another study presented a system where LHRH-conjugated drugs were loaded into a magnetite nanoparticle-modified microporous Poly-Di-Methyl-Siloxane (PDMS) device for the targeted treatment of triple-negative breast cancer cells. mdpi.com

Integration of Multi-Targeting Ligands

To further enhance targeting specificity and overcome tumor heterogeneity, researchers are exploring the integration of multiple targeting ligands onto a single nanocarrier. This multi-targeting approach can improve the binding avidity and cellular uptake of the nanoparticles. While direct examples of "Aptaa-LHRH" combined with other specific ligands are emerging, the principle is well-established using other targeting moieties like aptamers.

Aptamers are single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets with high affinity. frontiersin.orgnih.gov They offer advantages such as low immunogenicity and ease of chemical modification. dovepress.com A nanocarrier could theoretically be designed to feature both an Aptaa-LHRH peptide to target the LHRH-R and an aptamer, such as AS1411, which targets nucleolin, another protein overexpressed in many cancer cells. researchgate.netdovepress.com This dual-targeting strategy could potentially lead to more robust and selective tumor cell recognition and uptake.

In Vitro Characterization of Targeted Delivery Constructs

Before preclinical in vivo studies, the efficacy of Aptaa-LHRH-functionalized nanocarriers is rigorously evaluated through a series of in vitro experiments. These studies are crucial to confirm that the designed constructs behave as intended at the cellular level.

Specificity of Binding and Internalization in Target Cells

A primary goal of in vitro characterization is to demonstrate the specific binding of the Aptaa-LHRH-targeted nanocarriers to cancer cells that overexpress the LHRH receptor and their subsequent internalization.

Binding Specificity: Competition assays are commonly used to prove specificity. In these experiments, LHRH-R-positive cancer cells are incubated with the Aptaa-LHRH-functionalized nanocarriers in the presence and absence of an excess of free LHRH peptide. researchgate.net A significant reduction in the binding of the nanocarriers in the presence of the free LHRH indicates that the binding is specific to the LHRH receptor. researchgate.net For example, a study on Re-Acdien-peg-LHRH conjugates showed selective targeting towards the LHRH receptor in a competition assay. researchgate.net

Internalization: The uptake of the nanocarriers into the target cells is often visualized and quantified using fluorescence microscopy or flow cytometry. The nanocarriers are typically labeled with a fluorescent dye. Studies have shown that LHRH-targeted nanoparticles are efficiently internalized by cancer cells. nih.gov An autoradiographic study, while using a potent LHRH antagonist, demonstrated that after initial binding to the plasma membrane of pituitary gonadotrophs, the labeled compound was found inside the cells, particularly in lysosomes and secretory granules, after several hours. nih.gov This confirms the process of receptor-mediated endocytosis. In vitro drug release studies have also shown that LHRH-conjugated drugs loaded in nanoparticle-modified devices lead to significantly higher cancer cell growth inhibition compared to their unconjugated counterparts, implying enhanced uptake and efficacy. mdpi.com

Table 2: Summary of In Vitro Findings for LHRH-Targeted Nanoparticles

Finding Method System Outcome Citations
Increased Cellular Accumulation - LHRH-SPIONs 9-fold higher accumulation in cancer cells vs. non-targeted SPIONs. nih.gov
Specific Receptor Binding Competition Assay Re-Acdien-peg-LHRH Binding to LHRH-R positive cells was significantly inhibited by excess free LHRH. researchgate.net
Enhanced Cytotoxicity Cell Viability Assay LHRH-conjugated drugs in PDMS device Significantly higher cell growth inhibition compared to unconjugated drugs. mdpi.com
Cellular Internalization Autoradiography Radioiodinated LHRH antagonist Label found over intracellular organelles (lysosomes, secretory granules) after initial plasma membrane binding. nih.gov

Enhanced Intracellular Payload Accumulation

A critical advantage of targeting LHRH receptors is the enhanced accumulation of therapeutic payloads within cancer cells. The binding of an LHRH-conjugated nanoparticle or drug to its receptor on the cell surface often triggers receptor-mediated endocytosis, a process where the cell actively engulfs the entire complex. nih.gov This mechanism provides a direct route for the therapeutic agent to enter the cell, bypassing certain forms of drug resistance and increasing its intracellular concentration.

Research has consistently shown that modifying delivery systems with LHRH significantly boosts their uptake by cancer cells that express the corresponding receptor. For example, studies comparing LHRH-conjugated nanoparticles to their non-targeted counterparts have demonstrated markedly improved cellular internalization in LHRH receptor-positive cancer cell lines, such as MCF-7 (breast cancer) and A2780 (ovarian cancer). researchgate.netnih.gov In one study, LHRH-conjugated dextran nanoparticles loaded with cisplatin showed superior cellular uptake in 4T1 breast cancer cells compared to non-targeted nanoparticles. nih.gov Similarly, another investigation revealed that the uptake of LHRH-functionalized superparamagnetic iron oxide nanoparticles (SPIONs) by breast cancer cells was approximately double that of non-functionalized SPIONs. princeton.edu This enhanced entry is crucial as it concentrates the therapeutic agent at its site of action, which can lead to greater cytotoxicity and a more potent therapeutic effect. nih.govdovepress.com

Table 1: Research Findings on Enhanced Intracellular Uptake

Delivery System Payload Cancer Cell Line Key Finding
Dextran Nanoparticles nih.gov Cisplatin 4T1 (Breast) LHRH-modified nanoparticles exhibited improved cellular uptake compared to non-targeted nanoparticles. nih.gov
Superparamagnetic Iron Oxide Nanoparticles (SPIONs) princeton.edu - Hs 578T (Breast) The amount of LHRH-SPION uptake was about twice that of non-functionalized SPIONs. princeton.edu
Dextran Nanoparticles researchgate.netrsc.org Cisplatin MCF-7 (Breast) LHRH-targeted nanoparticles led to significantly higher cellular internalization compared with non-targeted counterparts. researchgate.netrsc.org
Liposomes dovepress.com Paclitaxel (B517696) A2780 (Ovarian) LHRHa/RGD co-modified liposomes significantly enhanced cellular uptake. dovepress.com

In Vivo Efficacy of Targeted Delivery in Animal Models

Building on promising in vitro results, the efficacy of LHRH-targeted delivery systems has been extensively evaluated in preclinical animal models. These in vivo studies are crucial for understanding how these systems behave in a complex biological environment, assessing their ability to reach the tumor, and verifying their therapeutic potential.

A key objective of targeted delivery is to increase the concentration of the therapeutic agent in the tumor while minimizing its exposure to healthy tissues. Numerous studies using animal models with human cancer xenografts have demonstrated that LHRH-conjugated systems achieve this goal effectively.

When administered intravenously to mice bearing tumors that overexpress LHRH receptors, these targeted systems show a remarkable ability to accumulate preferentially at the tumor site. nih.gov For instance, LHRH-conjugated dextran nanoparticles carrying cisplatin led to markedly enhanced accumulation of the drug in both the primary tumor and metastasis-containing organs in a breast cancer model. nih.gov In another study, up to 60% of injected LHRH-SPIONs were found to accumulate in the tumors and lungs of tumor-bearing mice, whereas non-targeted SPIONs accumulated primarily in the liver. princeton.edu This specific accumulation is not limited to the primary tumor; LHRH-targeted systems have also shown the ability to target metastases in organs like the lungs and lymph nodes. princeton.edumdpi.comnih.gov This preferential distribution is significant as it not only enhances the potential for a stronger anti-tumor effect but also reduces the drug's accumulation in organs like the kidneys, thereby lowering the risk of systemic toxicity. nih.govnih.gov

Table 2: In Vivo Studies on Preferential Tumor Accumulation

Delivery System Payload/Agent Animal Model Key Finding on Accumulation
Dextran Nanoparticles nih.gov Cisplatin 4T1 orthotopic breast cancer model Markedly enhanced accumulation of cisplatin in the primary tumor and metastatic organs. nih.gov
LHRH-SPIONs princeton.eduprinceton.edu Iron Oxide Breast cancer xenograft Preferential accumulation in breast tumor tissue and lung metastases with reduced liver uptake compared to non-targeted SPIONs. princeton.eduprinceton.edu
Dextran Nanoparticles researchgate.netrsc.org Cisplatin MCF-7 breast cancer xenograft Enhanced accumulation in MCF-7 xenograft tumors compared to non-targeted nanoparticles. researchgate.netrsc.org
LHRH-PEG Conjugate nih.govresearchgate.net Camptothecin A2780 ovarian carcinoma xenograft Tumor accumulation was nearly twice that of the non-targeted PEG conjugate. nih.gov
GnRHa-PEG-Rh760 mdpi.comnih.gov NIR Fluorophore Ovarian cancer lymph node metastasis model Superior tumor-specific accumulation in primary tumors, peritoneal lesions, and metastatic lymph nodes. mdpi.comnih.gov

The ability of LHRH-targeted systems to concentrate in tumors makes them excellent candidates for developing advanced cancer imaging techniques. By attaching an imaging agent instead of a therapeutic drug to the LHRH-targeting moiety, researchers can create probes that "light up" cancerous tissues.

Magnetic Resonance Imaging (MRI): Superparamagnetic iron oxide nanoparticles (SPIONs) can act as contrast agents for MRI. When conjugated with LHRH, these LHRH-SPIONs are specifically delivered to LHRH receptor-positive tumors. princeton.eduduke.edu In preclinical studies with breast cancer xenografts, the accumulation of LHRH-SPIONs in the tumor resulted in a significant enhancement of the MRI contrast, making the tumor more clearly visible. princeton.edumdpi.com This targeted contrast enhancement was sustained for longer periods compared to non-targeted SPIONs, highlighting the potential for more accurate and long-term monitoring of tumors. mdpi.com

Near-Infrared (NIR) Fluorescence Imaging: NIR fluorescence imaging is a highly sensitive technique used for real-time visualization of tumors, which can be particularly valuable for guiding surgery. mdpi.comnih.gov Probes have been developed by linking NIR fluorescent dyes to LHRH analogs. oncotarget.com In animal models of ovarian, breast, and endometrial cancer, these targeted probes accumulate in LHRH receptor-positive tumors, allowing them to be clearly visualized with high tumor-to-background ratios. mdpi.comnih.govoncotarget.com This technology has successfully identified primary tumors, peritoneal lesions, and even small lymph node metastases, demonstrating its potential to improve the precision of surgical tumor resection. mdpi.comnih.gov

Table 3: Preclinical Imaging Applications of LHRH-Targeted Agents

Imaging Modality LHRH-Conjugated Agent Animal Model Key Imaging Outcome
MRI LHRH-SPIONs princeton.edumdpi.com Breast cancer xenograft Enhanced and sustained T2 contrast in tumor tissue, improving tumor detection. princeton.edumdpi.com
NIR Fluorescence LHRH-linked NIR dye (BOEPL-L3-S0456) oncotarget.com Breast, ovarian, endometrial cancer xenografts Specific accumulation and good retention in LHRH-R positive tumors, enabling clear visualization. oncotarget.com
NIR Fluorescence GnRHa-PEG-Rh760 mdpi.comnih.gov Ovarian cancer metastasis model Strong, specific fluorescence signals in primary tumors, peritoneal lesions, and metastatic lymph nodes. mdpi.comnih.gov

Ultimately, the goal of targeted drug delivery is to improve therapeutic outcomes. Preclinical studies have consistently shown that linking anticancer drugs to LHRH-targeting peptides significantly boosts their effectiveness against tumors in animal models.

By ensuring more of the drug reaches the cancer cells and accumulates within them, LHRH-targeted conjugates can induce a more potent antitumor response than the free drug or non-targeted formulations. In a mouse model of ovarian cancer, treatment with LHRH-nanogels loaded with cisplatin resulted in a tumor inhibition of approximately 75%, compared to about 50% for free cisplatin or non-targeted nanogels. nih.gov Similarly, LHRH-targeted dextran nanoparticles with cisplatin significantly enhanced antitumor and antimetastasis efficacy in a breast cancer model. nih.gov Studies with other chemotherapeutics, such as paclitaxel and doxorubicin, have also reported that LHRH-targeted systems lead to more efficient inhibition of tumor cell proliferation and significant tumor growth delay or regression in vivo. dovepress.commiami.edunih.gov This enhanced efficacy is often achieved with reduced systemic toxicity, underscoring the significant clinical potential of this targeted approach. rsc.org

Table 4: Preclinical Antitumor Efficacy of LHRH-Conjugated Agents

Conjugated Agent Animal Model Key Antitumor Effect
LHRH-Dextran-Cisplatin nih.gov 4T1 orthotopic breast cancer Significantly enhanced antitumor and antimetastasis efficacy compared to non-targeted nanoparticles. nih.gov
LHRH-Nanogel-Cisplatin nih.gov A2780 ovarian cancer xenograft Tumor inhibition of ~75% vs. ~50% for free cisplatin; prolonged survival time. nih.gov
LHRH-Dextran-Cisplatin rsc.org MCF-7 breast cancer xenograft Enhanced tumor suppression compared to non-targeted nanoparticles and free cisplatin. rsc.org
LHRHa/RGD-Liposome-Paclitaxel dovepress.com LHRH-positive ovarian cancer Enhanced in vivo anti-tumor effect compared to single-ligand modified liposomes. dovepress.com
LHRH-PEG-Camptothecin nih.gov A2780 ovarian carcinoma xenograft Substantially enhanced efficacy of chemotherapy and amplified apoptosis induction in the tumor. nih.gov
[D-Lys(6)]LHRH-Doxorubicin (AEZS-108) miami.edu LHRH-receptor positive cancers Exhibits anti-cancer activity in various in vivo models. miami.edu

Emerging Avenues and Future Research Directions for Aptaa Lhrh

Development of Next-Generation Aptaa-LHRH Analogues and Conjugates

The development of next-generation analogues and conjugates of Aptaa-LHRH is a key area for future research. This involves structural modifications to the parent peptide to potentially enhance its pharmacological properties, such as increased potency, improved half-life, altered receptor binding kinetics, or enhanced targeting capabilities. The field of LHRH analog research has a history of developing modified peptides for therapeutic use, particularly in oncology. nih.govnih.gov

Beyond simple structural modifications, the conjugation of Aptaa-LHRH to other molecules presents a promising avenue. Conjugates could involve linking Aptaa-LHRH to cytotoxic agents, imaging probes, or nanoparticles to facilitate targeted delivery to cells or tissues expressing the GnRH receptor. mdpi.comnih.gov This targeted approach aims to increase the local concentration of the conjugated payload at the desired site while minimizing systemic exposure and potential off-target effects. Research into LHRH-conjugated drug delivery systems has demonstrated enhanced cell growth inhibition in LHRH receptor-positive cancer cells compared to unconjugated drugs in preclinical settings. mdpi.comnih.gov

Future studies could focus on synthesizing Aptaa-LHRH conjugates with various therapeutic molecules, exploring different linker chemistries and conjugation strategies to optimize stability and targeted release. Evaluating the binding affinity and functional activity of these novel analogues and conjugates at the GnRH receptor would be a critical initial step.

Comprehensive Preclinical Model Development for Receptor-Specific Responses

Comprehensive preclinical model development is essential to fully characterize the receptor-specific responses mediated by Aptaa-LHRH and its future analogues and conjugates. Aptaa-LHRH is known to effectively reduce serum LH and FSH levels and decrease unoccupied pituitary GnRH receptors in male rats, demonstrating its potent antagonistic activity in vivo. medchemexpress.com

Future research necessitates the development and utilization of a range of in vitro and in vivo preclinical models that accurately reflect the physiological and pathological contexts in which Aptaa-LHRH is being investigated. This includes cell lines with varying levels of GnRH receptor expression, primary cell cultures, and relevant animal models, such as those for hormone-sensitive cancers or other conditions where GnRH receptor modulation is implicated. oncotarget.comnih.govnih.gov

Specific focus should be placed on developing models that allow for the precise evaluation of Aptaa-LHRH's interaction with the GnRH receptor, distinguishing between on-target and potential off-target effects. Studies could involve detailed binding assays, calcium mobilization assays, and downstream signaling pathway analysis in cells expressing the GnRH receptor. In vivo models would be crucial for assessing targeted delivery, receptor occupancy, and the resulting biological effects in a complex physiological environment. Research using LHRH receptor-targeted conjugates in mouse xenograft models has shown receptor-mediated uptake in tumors. oncotarget.com

Investigation of Unexplored Biological Pathways and Non-Canonical Interactions

While Aptaa-LHRH is primarily characterized by its antagonistic action on the canonical GnRH receptor pathway, future research should delve into the potential for unexplored biological pathways and non-canonical interactions. LHRH itself is known to be involved in various biochemical pathways beyond the classical hypothalamic-pituitary-gonadal axis. nih.gov

Investigating whether Aptaa-LHRH or its metabolites interact with other receptors, signaling molecules, or cellular processes could reveal novel mechanisms of action or potential off-target effects. This could involve high-throughput screening assays, transcriptomic and proteomic analysis in response to Aptaa-LHRH exposure, and studies exploring its effects on cellular processes not directly linked to GnRH signaling.

Research into non-canonical interactions in other biological systems suggests that molecules can exert effects through unexpected pathways or by interacting with alternative targets. mhmedical.combiodip.de Applying similar investigative approaches to Aptaa-LHRH could uncover novel biological roles or provide insights into potential therapeutic applications beyond its current understanding. This could involve exploring interactions with intracellular proteins, membrane lipids, or even nucleic acids, depending on the chemical properties of the compound and its analogues.

Innovations in Aptaa-LHRH-Mediated Diagnostic and Theranostic Strategies

The concept of theranostics, which combines diagnostic and therapeutic capabilities, presents a significant area for innovation using Aptaa-LHRH. nih.govdrug-dev.comopenmedscience.combordet.be Given the expression of GnRH receptors on various cancer cells, Aptaa-LHRH or its targeted conjugates could serve as delivery vehicles for diagnostic imaging agents or therapeutic radionuclides. oncotarget.comnih.govicr.ac.uk

Future research in this domain would involve conjugating Aptaa-LHRH to imaging modalities such as fluorescent dyes, PET tracers, or SPECT tracers to visualize and quantify GnRH receptor expression in vivo. oncotarget.comdrug-dev.comicr.ac.uk This diagnostic application could aid in patient selection for Aptaa-LHRH-based therapies and monitor treatment response.

Furthermore, Aptaa-LHRH conjugates could be developed for therapeutic purposes by linking them to cytotoxic payloads or radionuclides for targeted radiotherapy. drug-dev.combordet.be This theranostic approach would allow for both imaging the target tissue and delivering a therapeutic dose specifically to those cells expressing the GnRH receptor. Research on LHRH-targeted near-infrared dye conjugates has shown receptor-mediated uptake and good tumor retention in mouse models, highlighting the potential for imaging applications. oncotarget.com Developing Aptaa-LHRH-mediated theranostic agents requires careful selection of the diagnostic or therapeutic payload, optimization of the conjugation chemistry, and thorough preclinical validation of targeting specificity and efficacy.

Standardization of Preclinical Methodologies and Reproducibility Initiatives

Ensuring the standardization of preclinical methodologies and promoting reproducibility are critical for advancing the research and development of Aptaa-LHRH and its derivatives. Variability in experimental protocols, model systems, and data analysis can lead to inconsistent findings and hinder the translation of promising preclinical results. nih.govnih.gov

Future efforts should focus on establishing standardized protocols for key preclinical studies involving Aptaa-LHRH, including peptide synthesis and characterization, in vitro receptor binding and functional assays, cell-based proliferation and apoptosis studies, and in vivo efficacy and targeting studies in relevant animal models. This involves defining clear guidelines for reagent sourcing, cell culture conditions, animal handling and treatment, outcome measures, and statistical analysis.

Reproducibility initiatives, such as data sharing, the use of unique identifiers for research materials, and independent validation of key findings, are essential to enhance the reliability of preclinical data. nih.govnih.gov Implementing these measures for Aptaa-LHRH research will facilitate comparison of results across different laboratories and accelerate the identification of promising candidates for further development. The broader scientific community is increasingly emphasizing the importance of reproducibility in preclinical cancer biology research. nih.gov

By focusing on these emerging avenues and future research directions, the full potential of Aptaa-LHRH as a valuable compound in hormone-related research and targeted therapies can be further explored and realized.

Q & A

Q. How to design a robust experimental protocol for synthesizing Aptaa-lhrh in laboratory settings?

Methodological Answer: Begin by reviewing established synthetic pathways for structurally similar compounds, prioritizing protocols with high reproducibility rates (e.g., solid-phase synthesis or catalytic methods). Validate purity using HPLC or mass spectrometry, and document reaction conditions (temperature, solvent ratios, catalysts) systematically. Cross-reference protocols from peer-reviewed journals and prioritize methods with explicit validation steps (e.g., NMR confirmation of intermediate structures) .

Q. What strategies ensure comprehensive literature review for Aptaa-lhrh-related studies?

Methodological Answer: Use systematic review frameworks to identify primary sources:

  • Search databases (PubMed, SciFinder) with Boolean operators (e.g., "Aptaa-lhrh" AND "pharmacokinetics" NOT "commercial").
  • Track conflicting results using tools like Zotero or Mendeley, tagging studies by methodology (e.g., in vitro vs. in vivo) .
  • Prioritize studies with transparent data-sharing practices and explicit conflict-of-interest disclosures .

Q. How to validate the purity of Aptaa-lhrh samples post-synthesis?

Methodological Answer: Combine orthogonal analytical techniques:

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 220–280 nm) and compare retention times against certified standards.
  • Spectroscopy : Confirm molecular identity via 1H^1H-NMR and FT-IR, ensuring peak alignment with reference spectra .
  • Report purity thresholds (e.g., ≥95%) and include error margins for reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for Aptaa-lhrh across studies?

Methodological Answer: Conduct a meta-analysis with the following steps:

  • Data normalization : Adjust for variability in assay conditions (e.g., cell line viability, incubation time).
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch effects or methodological biases .
  • Mechanistic validation : Replicate key experiments under controlled conditions (e.g., standardized cell cultures) to isolate confounding variables .

Q. What advanced techniques are recommended for elucidating Aptaa-lhrh’s metabolic pathways?

Methodological Answer: Deploy tandem mass spectrometry (LC-MS/MS) with isotope labeling:

  • Isotopic tracing : Incubate Aptaa-lhrh with 13C^{13}C-labeled precursors to track metabolite formation.
  • Pathway mapping : Use software like MetaboAnalyst to correlate fragmentation patterns with known enzymatic pathways .
  • Validation : Compare results against knockout models (e.g., CRISPR-modified enzymes) to confirm pathway dependencies .

Q. How to optimize Aptaa-lhrh’s stability in aqueous solutions for long-term studies?

Methodological Answer: Perform a factorial design experiment:

  • Variables : pH (4–9), temperature (4°C vs. 25°C), and buffer composition (phosphate vs. Tris).
  • Stability metrics : Measure degradation kinetics via UV-Vis spectroscopy at 24-hour intervals.
  • Statistical modeling : Use response surface methodology (RSM) to identify optimal conditions .

Data Contradiction and Validation

Q. How to address discrepancies in Aptaa-lhrh’s receptor binding affinity reported in independent studies?

Methodological Answer:

  • Assay standardization : Re-evaluate binding assays (e.g., SPR vs. ITC) using identical buffer systems and protein batches.
  • Negative controls : Include known antagonists to validate specificity.
  • Collaborative verification : Share samples with independent labs for blinded replication .

Tables for Methodological Reference

Technique Application Key Parameters References
Reverse-phase HPLCPurity validationColumn: C18, Flow rate: 1 mL/min
LC-MS/MS with isotope labelingMetabolic pathway analysisCollision energy: 20–35 eV
Response Surface MethodologyStability optimizationFactors: pH, temperature, buffer strength

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ORG 30276
Reactant of Route 2
ORG 30276

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.